2-ethoxy-5-methyl-N-pyridin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-methyl-N-pyridin-3-ylbenzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential use in various research applications. This compound is commonly referred to as EPM and has been studied extensively for its mechanism of action, biochemical and physiological effects, and possible future directions for research.
Wirkmechanismus
EPM exerts its effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. Additionally, EPM has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation, and protection against neurodegeneration. It has also been found to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EPM is its ability to selectively target specific enzymes and proteins, making it a valuable tool in various research applications. However, one of the limitations of EPM is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several possible future directions for research involving EPM. These include further investigation into its potential use in cancer treatment, as well as its effects on other cellular processes. Additionally, the development of more soluble forms of EPM could improve its utility in various research applications.
In conclusion, 2-ethoxy-5-methyl-N-pyridin-3-ylbenzenesulfonamide or EPM is a chemical compound that has gained significant attention from the scientific community due to its potential use in various research applications. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and possible future directions for research. While it has several advantages, such as its ability to selectively target specific enzymes and proteins, it also has limitations, such as its low solubility in water. However, with further research, EPM could prove to be a valuable tool in various scientific research applications.
Synthesemethoden
The synthesis of EPM involves the reaction of 3-aminopyridine with 2-chloro-5-methylbenzenesulfonyl chloride, resulting in the formation of 2-ethoxy-5-methyl-N-pyridin-3-ylbenzenesulfonamide. The reaction is performed under specific conditions, including the use of a suitable solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
EPM has been studied for its potential use in various scientific research applications, including the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been investigated for its antimicrobial and antifungal properties.
Eigenschaften
Molekularformel |
C14H16N2O3S |
---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
2-ethoxy-5-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13-7-6-11(2)9-14(13)20(17,18)16-12-5-4-8-15-10-12/h4-10,16H,3H2,1-2H3 |
InChI-Schlüssel |
QPZBPJFUTKWAKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.